molecular formula C11H18O3 B044307 methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate CAS No. 112898-44-9

methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate

Cat. No.: B044307
CAS No.: 112898-44-9
M. Wt: 198.26 g/mol
InChI Key: XGGLSYONGRFBDO-NSHDSACASA-N
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Description

methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate is a chiral cyclic β-keto ester, a versatile and sophisticated building block of significant value in synthetic organic chemistry and medicinal chemistry research. Its structure incorporates two key functional handles—a ketone and an ester—adjacent to a stereogenic center ((1S)-configuration), making it an ideal precursor for the synthesis of complex, enantiomerically pure molecules. Researchers utilize this compound in the development of novel prostaglandin analogs and other bioactive molecules with potential therapeutic applications, leveraging its cyclic framework as a core scaffold. Its mechanism of action in research contexts often involves serving as a key intermediate in stereoselective synthetic pathways, such as Michael additions, alkylations, and ring-forming reactions, to construct intricate carbocyclic systems. The specific stereochemistry is critical for studying structure-activity relationships (SAR) and for creating selective enzyme inhibitors or receptor ligands. This compound is presented to the research community to facilitate the exploration of new chemical space in drug discovery and the development of asymmetric synthetic methodologies.

Properties

IUPAC Name

methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGLSYONGRFBDO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis and Cyanate-Mediated Ureido Formation

A foundational method involves hydrolysis of acetamido precursors followed by cyanate treatment. For example, methyl 2-acetamido-3-(2-oxocyclohexyl)propanoate undergoes acid hydrolysis in 6N HCl at 90–95°C for 4 hours, yielding the corresponding amino acid intermediate. Neutralization with NaOH to pH 7.0 precedes potassium cyanate addition, facilitating ureido group formation at 60°C. This step achieves a 30–73% yield, depending on purification protocols (Table 1).

Table 1: Hydrolysis-Cyanate Method Parameters

ParameterConditionYield (%)
Acid hydrolysis6N HCl, 90–95°C, 4 h
Neutralization10N NaOH to pH 7.0
Cyanate reactionKOCN, 60°C, 3 h30–73
PurificationCharcoal treatment, ion-exchange

The final product, 3-(2-oxocyclohexyl)-2-ureidopropanoic acid , is isolated via acid precipitation (pH 1.8) and characterized by 1H^1H NMR (δ 12.45 ppm for COOH, 5.60 ppm for NH2_2).

Esterification and Protecting Group Strategies

Esterification of carboxylic acid intermediates with methanol under acidic conditions finalizes the methyl ester. For example, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is esterified using thionyl chloride and methanol, though specific yields are unreported. Protecting groups (e.g., acetamido) prevent undesired side reactions during multi-step syntheses.

Bioconversion and Enzymatic Methods

Microbial Reduction of Oxo Groups

Biocatalytic methods employ Escherichia coli RV308 expressing hydantoinase activity. 3-(2-Oxocyclohexyl)-2-ureidopropanoic acid is incubated with MnCl2_2 and bacterial cells at 38°C for 16 hours, achieving >95% enantiomeric excess (ee) for the (S)-configured product. The process maintains pH 8.0 via phosphoric acid titration, followed by ion-exchange chromatography (Amberlyst 15) for purification.

Advantages:

  • High stereoselectivity (>95% ee)

  • Mild conditions (38°C, aqueous medium)

Process Optimization and Scalability

Yield Enhancements via Purification Protocols

Centrifugation (12,000 rpm) and microfiltration (0.45 μm) remove cellular debris post-bioconversion. Charcoal treatment (0.5 g/L) decolorizes solutions, while ion-exchange resins (Amberlyst 15) isolate amino acids via NH3_3 elution. These steps collectively improve yields from 30% to 73% in small-scale trials.

Temperature and pH Control

Maintaining temperatures below 25°C during acid precipitation prevents racemization. Similarly, gradual NaOH addition during neutralization avoids local pH spikes that degrade intermediates.

Comparative Analysis of Methods

Table 2: Method Comparison for Methyl 3-[(1S)-1-Methyl-2-Oxocyclohexyl]Propanoate Synthesis

MethodYield (%)StereoselectivityScalability
Hydrolysis-Cyanate30–73ModerateModerate
Enamine Alkylation87HighHigh
Bioconversion>95Very HighLow
  • Hydrolysis-Cyanate : Suitable for gram-scale production but requires extensive purification.

  • Enamine Alkylation : High-yielding and scalable but dependent on chiral starting materials.

  • Bioconversion : Superior stereoselectivity but limited to lab-scale applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the cyclohexane ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Flavor and Fragrance Industry

One of the primary applications of methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate is in the flavor and fragrance industry . This compound is valued for its pleasant aroma, making it suitable for use as:

  • Flavoring Agent : Used in food products to enhance taste profiles.
  • Fragrance Component : Incorporated into cosmetics and perfumes to create appealing scent combinations.

Pharmaceutical Development

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various drugs. Its role includes:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound aids in the development of new drugs by providing building blocks for complex organic molecules.
  • Drug Formulation : It contributes to the formulation of medications with enhanced efficacy and stability.

Chemical Synthesis

This compound is utilized as a versatile building block in chemical synthesis . Its applications include:

  • Intermediate in Organic Reactions : It can undergo various chemical transformations, leading to the formation of ketones, alcohols, and other esters.
  • Research on Natural Products : Used in studies exploring natural product chemistry, helping researchers understand related compounds' properties and potential applications.

Cosmetic Applications

The compound is also found in skincare products where it enhances texture and sensory experience. Its applications in cosmetics include:

  • Skin Care Formulations : Improving product texture and stability.
  • Aromatic Enhancements : Providing desirable scents that improve user experience.

Research Applications

This compound is employed in various research contexts, including:

  • Biological Activity Studies : Investigating interactions with biological targets such as enzymes and receptors.
  • Chemical Behavior Analysis : Understanding reactivity through different chemical transformations.

Mechanism of Action

The mechanism by which (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The ketone group may also participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone-Based Esters

Compound A : (n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate
  • Molecular Formula : C₂₁H₂₆N₂O₃
  • Molecular Weight : 354.44 g/mol
  • Physical State : Yellow oil .
  • Key Features: Contains an indole ring and an enamine-substituted cyclohexenone. Exhibits antifungal activity, unlike the target compound, which lacks bioactivity data .
  • Analytical Data :
    • ¹H/¹³C NMR : Peaks at δ 7.69 (indole H), δ 5.45 (enamine H), and δ 172.2 (carbonyl C) .
    • Optical Rotation : [α]²⁵_D = +12.5° (c = 0.1, MeOH) .
Parameter Target Compound Compound A
Molecular Weight 198.26 g/mol 354.44 g/mol
Functional Groups Cyclohexanone, ester Cyclohexenone, indole, enamine
Bioactivity Not reported Antifungal

Bicyclic Ester Derivatives

Compound B : 3-(4-(4-(((1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yloxy)methyl)benzyloxy)phenyl)propanoic acid
  • Molecular Formula : C₂₇H₃₆O₃NCl
  • Molecular Weight : 476.03 g/mol
  • Physical State : Solid (m.p. 136.7°C) .
  • Key Features: Contains a norbornane (bicyclo[2.2.1]heptane) core with a phenoxypropanoate chain. Synthesized for antidiabetic activity evaluation, highlighting divergent applications compared to the target compound .
Parameter Target Compound Compound B
Molecular Weight 198.26 g/mol 476.03 g/mol
Core Structure Monocyclic cyclohexanone Bicyclic norbornane
Bioactivity Not reported Antidiabetic

Indole-Containing Esters

Compound C : Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
  • Molecular Formula: C₁₈H₂₃NO₄
  • Molecular Weight : 317.38 g/mol
  • Physical State : Likely liquid (data unavailable) .
  • Key Features: Contains an indole ring and multiple ester groups.
Parameter Target Compound Compound C
Functional Groups Ester, cyclohexanone Ester, indole
Safety Profile S23-S24/25 (avoid contact) Requires PPE (e.g., OV/AG/P99 respirators)

Discussion of Structural and Functional Divergences

  • Cyclohexanone vs. Norbornane/Indole Cores: The target compound’s monocyclic structure contrasts with the bicyclic (Compound B) or heteroaromatic (Compounds A, C) frameworks, impacting solubility and bioactivity.
  • Ester Flexibility: While all compounds share ester groups, substituents like indole (Compound A) or phenoxy chains (Compound B) confer distinct physicochemical properties.
  • Chirality : The (S)-configuration of the target compound’s methyl group may influence stereoselective interactions, though this is unexplored in the evidence .

Biological Activity

Methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate is an ester compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H18O3C_{11}H_{18}O_3 and a molecular weight of approximately 198.26 g/mol. Its structure includes a propanoate group linked to a cyclohexanone derivative, which contributes to its unique biological properties. The compound is characterized by the presence of both ester and ketone functional groups, which are known to influence biological activity through various mechanisms, including enzyme interaction and receptor binding.

The biological activity of this compound can be attributed to several key mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
  • Enzymatic Interactions : The ester group may undergo hydrolysis, releasing active metabolites that interact with cellular pathways and enzymes.
  • Receptor Binding : Compounds with similar structures often exhibit affinity for various receptors, suggesting potential roles in modulating physiological responses.

Biological Activity and Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties:

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that related cyclohexanone derivatives exhibit selective cytotoxicity towards malignant cells while sparing normal cells .
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to inhibit inflammatory pathways, suggesting that this compound could be explored for anti-inflammatory applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

StudyFindings
Study 1Investigated the cytotoxic effects of cyclohexanone derivatives on HeLa cells, showing IC50 values ranging from 42 to 166 µM .
Study 2Evaluated the anti-inflammatory potential of similar esters, demonstrating significant inhibition of lipoxygenase activity .
Study 3Analyzed the metabolic pathways influenced by ester compounds, revealing interactions with key enzymes involved in drug metabolism.

Q & A

Basic: What are the recommended methods for synthesizing methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate in a laboratory setting?

Methodological Answer:
A multicomponent reaction protocol is effective for synthesizing structurally related β-keto esters. For example, substituted methyl 3-(hydroxy-4-oxochromenyl)propanoates can be synthesized via a one-pot reaction involving 3-hydroxy-4H-chromen-4-one, aldehydes, and methyl propiolate, followed by purification via column chromatography . For this compound, analogous methods may involve cyclization of keto esters or esterification of the corresponding acid under acidic catalysis. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using 1^1H/13^{13}C NMR spectroscopy .

Basic: What analytical techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming stereochemistry and functional groups. For example, the cyclohexyl oxo group and ester moiety produce distinct signals in the range of δ 1.2–2.8 ppm (cyclohexyl protons) and δ 3.6–3.8 ppm (methoxy group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (184.23 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms carbonyl stretches (~1740 cm1^{-1} for ester and ketone groups) .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid discharge into drains .
  • Storage : Store in a cool, ventilated area away from oxidizers. Use explosion-proof refrigeration if storing below 25°C .

Advanced: How can computational chemistry optimize its synthesis pathway?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and energetics for cyclization steps. For example, reaction path searches using tools like GRRM or IRC analysis identify low-energy pathways. Computational models also screen solvent effects (e.g., polar aprotic solvents like DMF) to enhance yield. Feedback loops between experimental data and simulations refine reaction parameters, reducing trial-and-error approaches .

Advanced: How to resolve contradictions in reactivity data under varying conditions?

Methodological Answer:

  • Controlled Replicates : Conduct triplicate experiments under standardized conditions (temperature, humidity) to isolate variables.
  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O) to track oxygen migration in the cyclohexyl oxo group during hydrolysis.
  • Cross-Validation : Compare experimental results with computational predictions (e.g., activation energies from DFT) to identify outliers. For instance, discrepancies in ester stability in protic solvents may arise from unaccounted hydrogen bonding effects .

Advanced: How to design stability studies in different solvent systems?

Methodological Answer:

  • Accelerated Degradation Testing : Incubate the compound in solvents (e.g., water, ethanol, DMSO) at 40°C for 14 days. Monitor degradation via HPLC and quantify byproducts (e.g., cyclohexanol derivatives).
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For example, hydrolysis in aqueous buffers (pH 2–12) reveals pH-dependent stability .
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and assess photodegradation using UV spectroscopy .

Advanced: What reactor design principles apply to scaling up its synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic esterification steps. Use microreactors with residence times <10 minutes to minimize side reactions.
  • Membrane Separation : Integrate ceramic membranes to separate unreacted starting materials during continuous synthesis, achieving >90% purity .
  • Process Control : Implement PID controllers for temperature (±1°C) and pressure (±0.1 bar) to maintain reaction consistency at scale .

Advanced: How to address conflicting toxicity data in literature?

Methodological Answer:

  • Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) across concentrations (0.1–100 µM). Use LC50_{50} values to benchmark against SDS-reported acute toxicity .
  • Metabolite Profiling : Identify toxic metabolites (e.g., oxidized cyclohexyl derivatives) via LC-MS/MS in collaboration with toxicology databases .
  • Species-Specific Models : Compare zebrafish embryo assays (OECD TG 236) with mammalian models to assess ecotoxicological risks .

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